3-allyl-2-((2-(4-(tert-butyl)phenyl)-2-oxoethyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 3-allyl-2-((2-(4-(tert-butyl)phenyl)-2-oxoethyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a thieno[2,3-d]pyrimidin-4(3H)-one derivative with three distinct substituents:
- 2-((2-(4-(tert-butyl)phenyl)-2-oxoethyl)thio) group: A thioether-linked ketone-substituted aryl group, contributing to lipophilicity and steric bulk.
- 5-(4-Fluorophenyl) group: Aromatic fluorination often improves metabolic stability and target binding in medicinal chemistry .
Thieno[2,3-d]pyrimidinones are privileged scaffolds in drug discovery due to their structural mimicry of purines, enabling interactions with enzymes like kinases and polymerases.
Properties
IUPAC Name |
2-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O2S2/c1-5-14-30-25(32)23-21(17-8-12-20(28)13-9-17)15-33-24(23)29-26(30)34-16-22(31)18-6-10-19(11-7-18)27(2,3)4/h5-13,15H,1,14,16H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAATUVPRISIEIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(C=C4)F)C(=O)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-allyl-2-((2-(4-(tert-butyl)phenyl)-2-oxoethyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one , a derivative of thieno[2,3-d]pyrimidin-4(3H)-one, has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological evaluation, and mechanism of action of this compound, highlighting its role as a potential anticancer agent.
Synthesis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves several steps, including cyclization and substitution reactions. The specific compound can be synthesized through a multi-step process that includes:
- Formation of the Thieno[2,3-d]pyrimidinone Core : The initial step involves the creation of the thieno[2,3-d]pyrimidinone framework through cyclization reactions.
- Alkylation and Substitution : Subsequent reactions introduce substituents such as the allyl group and the tert-butyl phenyl group at specific positions to enhance biological activity.
Anticancer Properties
Research indicates that compounds containing the thieno[2,3-d]pyrimidine structure exhibit significant cytotoxicity against various cancer cell lines. The biological activity of This compound has been evaluated using several assays:
-
Cell Viability Assays : The compound has been tested against multiple cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- PC-3 (prostate cancer)
- Mechanism of Action : The compound's anticancer effects may be attributed to its ability to induce apoptosis in cancer cells. Studies have shown that it activates apoptotic pathways by modulating protein expression related to cell survival and death .
Structure-Activity Relationship (SAR)
The biological activity of thieno[2,3-d]pyrimidinones is influenced by their structural modifications. Key findings include:
- The presence of electron-withdrawing groups (like fluorine) enhances cytotoxicity.
- Alkyl substituents at specific positions can significantly affect binding affinity to target proteins involved in cancer cell proliferation .
Case Studies
Several studies have documented the efficacy of thieno[2,3-d]pyrimidinones:
- In vitro Studies : A notable study demonstrated that a related compound exhibited selective toxicity towards cancer cells while sparing normal liver cells . This selectivity is crucial for reducing side effects in therapeutic applications.
- In vivo Models : Preliminary in vivo studies in murine models have shown promising results where administration of these compounds led to reduced tumor sizes without significant toxicity .
Scientific Research Applications
Structure and Composition
The compound features a thieno[2,3-d]pyrimidine core structure, which is known for its diverse biological activities. Its IUPAC name reflects its complex structure, which includes functional groups that enhance its pharmacological properties.
Molecular Formula
- Molecular Formula : C21H24F N3O2S
- Molecular Weight : 393.50 g/mol
Key Functional Groups
- Thieno[2,3-d]pyrimidine : Central to its biological activity.
- Allyl Group : Contributes to reactivity and interaction with biological targets.
- Thioether Linkage : Enhances lipophilicity and membrane permeability.
Anticancer Properties
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer activity. The compound has been tested against various cancer cell lines, showing promising cytotoxic effects.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study demonstrated that the compound effectively inhibited the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Its thioether moiety is believed to disrupt bacterial cell membranes.
Case Study: Antibacterial Efficacy
In vitro studies revealed that 3-allyl-2-((2-(4-(tert-butyl)phenyl)-2-oxoethyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Enzyme Inhibition
The compound acts as an inhibitor of several key enzymes involved in cancer progression and bacterial metabolism. It has been shown to inhibit topoisomerases, which play a critical role in DNA replication.
Interaction with Biological Targets
The unique structural features of this compound facilitate interactions with various biological targets, enhancing its therapeutic potential.
Summary of Research Findings
Comparison with Similar Compounds
Compound A : 3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Key Difference : Benzylsulfanyl group at position 2 instead of the 2-(4-tert-butylphenyl)-2-oxoethylthio moiety.
- Benzyl groups are more electron-rich, which may influence π-π stacking interactions.
Compound B : 2-(4-Fluorophenyl)-5-methyl-3,5,6,7-tetrahydro-4H-pyrrolo[2',3':4,5]thieno[2,3-d]pyrimidin-4-one
- Key Difference : Pyrrolo ring fusion and methyl substitution.
- Impact : The saturated pyrrolo ring increases conformational rigidity and may enhance solubility. The methyl group at position 5 could reduce steric bulk compared to the allyl group in the target compound.
Substituent Variations
Compound C : 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides
- Key Difference: Amino and thioxo groups at positions 3 and 2, respectively, with a tetrahydro core.
- The thioxo group may enhance hydrogen-bonding capacity.
Compound D : 2-((2,5-Dimethylbenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Key Difference : Ethyl and dimethyl substitutions at positions 3, 5, and 4.
Bioactivity and Pharmacological Implications
While direct bioactivity data for the target compound are absent in the evidence, inferences can be drawn from analogs:
- Anticancer Potential: Fluorophenyl and thieno-pyrimidinone motifs are common in kinase inhibitors (e.g., VEGFR-2/AKT targets) . The tert-butyl group in the target compound may enhance binding to hydrophobic pockets in kinase domains.
- Metabolic Stability: Fluorination at the 5-position (as in the target compound and Compound A) is known to resist oxidative metabolism, extending half-life .
Physicochemical and Structural Analysis
NMR and Structural Insights
- Chemical Shifts : Analogous compounds show distinct NMR shifts in regions corresponding to substituents (e.g., allyl protons at δ 2.5–3.0 ppm, fluorophenyl protons at δ 7.0–7.5 ppm) . The tert-butyl group in the target compound would exhibit characteristic singlet peaks near δ 1.3 ppm.
- Conformational Flexibility: The allyl group may adopt multiple rotamers, as seen in related thieno-pyrimidinones, affecting binding kinetics .
Q & A
Basic: What spectroscopic techniques are recommended for confirming the structure of this compound?
Answer:
Structural confirmation requires a combination of:
- 1H/13C NMR : To identify proton environments, including allyl, tert-butyl, and fluorophenyl groups. For example, tert-butyl protons appear as a singlet near δ 1.3 ppm .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peaks matching C27H26FN3O2S2, ~508.14 g/mol) .
- X-ray Crystallography : For unambiguous confirmation of the thieno[2,3-d]pyrimidinone core and substituent orientation. and highlight similar structures resolved via single-crystal X-ray diffraction .
Advanced: How can computational chemistry predict the reactivity of the thioether linkage?
Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–S bond to assess susceptibility to hydrolysis or oxidation. PubChem-derived InChI keys (e.g., GTQQWWSFTGMJAD) enable molecular modeling .
- Molecular Dynamics Simulations : Study solvent interactions affecting thioether stability (e.g., in polar vs. nonpolar solvents) .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction pathway predictions .
Basic: What are common synthetic routes for this compound?
Answer:
Key steps include:
Core Formation : Condensation of 3-amino-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one with α-ketoethyl intermediates (e.g., 2-(4-(tert-butyl)phenyl)-2-oxoethyl bromide) under basic conditions (K2CO3/DMF, 60°C) .
Substituent Introduction :
- Allylation at N3 using allyl bromide .
- Suzuki coupling for 4-fluorophenyl incorporation at C5 .
Yield Optimization Table :
| Step | Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Thioether formation | 2-oxoethyl bromide | DMF | 65–72 | |
| Allylation | Allyl bromide | Acetone | 80–85 |
Advanced: How can researchers resolve contradictions in reported bioactivity data?
Answer:
Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) as in ’s randomized block design .
- Purity Validation : Use HPLC (C18 column, MeOH/H2O gradient) to confirm >95% purity, as impurities <5% can skew IC50 values .
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to compare datasets (e.g., p < 0.05 threshold) .
Basic: What purification challenges exist for this compound, and how are they addressed?
Answer:
- Challenge : Low solubility in aqueous media due to hydrophobic tert-butyl/fluorophenyl groups.
- Solutions :
Advanced: What environmental fate studies are applicable to this compound?
Answer:
- Photodegradation Assays : Expose to UV light (254 nm) in simulated sunlight and analyze degradation products via LC-MS .
- Biodegradation Screening : Use OECD 301F (aerobic sludge) to assess half-life and metabolite formation .
- Partition Coefficients (log P) : Determine via shake-flask method (predicted log P ≈ 4.2 for high lipophilicity) .
Basic: How is the compound’s stability assessed under varying pH conditions?
Answer:
- Accelerated Stability Testing : Incubate at pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer) at 37°C. Monitor degradation via HPLC at 0, 12, 24, and 48 hours .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Tert-butyl groups may enhance stability at neutral pH .
Advanced: What strategies improve selectivity in SAR studies targeting the thieno[2,3-d]pyrimidinone core?
Answer:
- Fragment-Based Design : Replace 4-fluorophenyl with bioisosteres (e.g., 4-chlorophenyl) to assess electronic effects on target binding .
- Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases) to prioritize substituents with optimal binding energies .
- Proteolytic Stability Assays : Compare half-lives in human liver microsomes to eliminate metabolically labile groups .
Basic: What analytical methods quantify trace impurities in synthesized batches?
Answer:
- HPLC-DAD : C18 column, 0.1% TFA in H2O/ACN gradient (40–90% ACN over 20 min), detection at 254 nm .
- LC-MS/MS : MRM mode for impurities with masses ±2 Da of the parent compound (LOQ: 0.1%) .
Advanced: How can researchers validate the compound’s mechanism of action in cellular models?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
